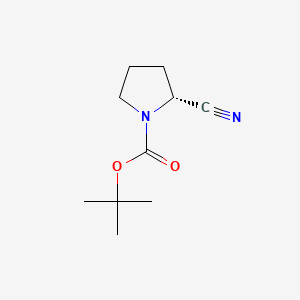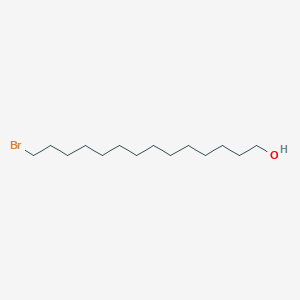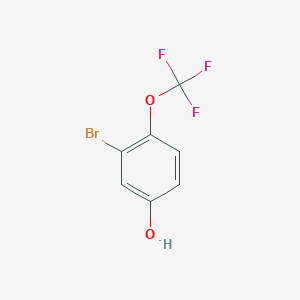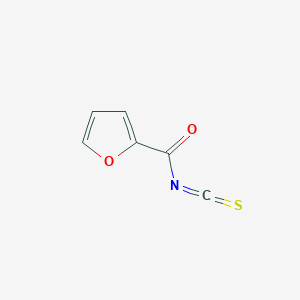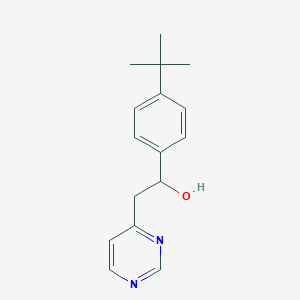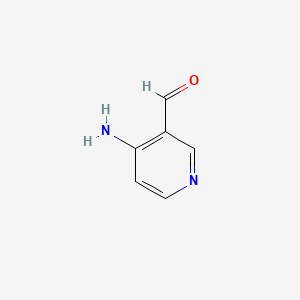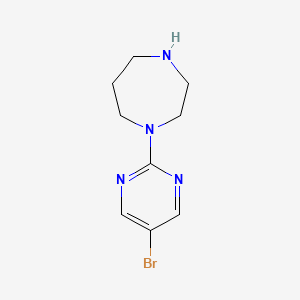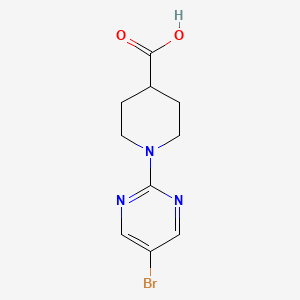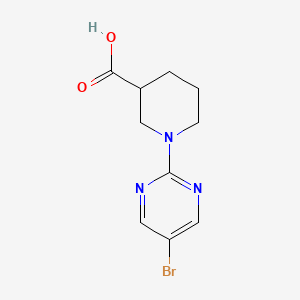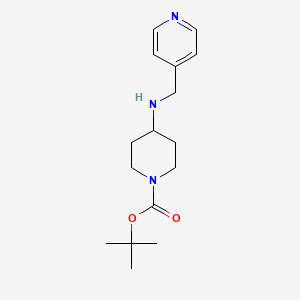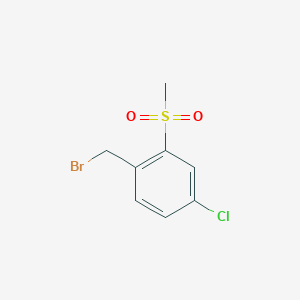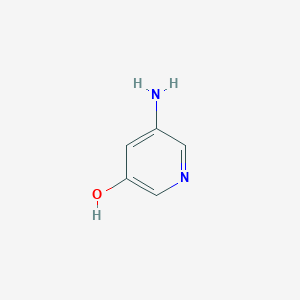
5-Aminopyridin-3-ol
Overview
Description
5-Aminopyridin-3-ol is an organic compound with the molecular formula C5H6N2O. It is a derivative of pyridine, featuring an amino group at the 5-position and a hydroxyl group at the 3-position on the pyridine ring.
Mechanism of Action
Target of Action
A structurally similar compound, bj-1108, a derivative of 6-amino-2,4,5-trimethylpyridin-3-ol, has been shown to inhibit serotonin-induced angiogenesis . This suggests that 5-Aminopyridin-3-ol may also interact with serotonin receptors or related pathways.
Mode of Action
For instance, BJ-1108 inhibits serotonin-induced angiogenesis through the PI3K/NOX pathway . This pathway involves the activation of phosphoinositide 3-kinases (PI3Ks), which play a key role in cellular functions such as cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking.
Biochemical Pathways
The pi3k/nox pathway, which is affected by the structurally similar compound bj-1108, plays a crucial role in various cellular processes, including the production of reactive oxygen species (ros) and the regulation of cell growth and survival .
Pharmacokinetics
It’s worth noting that the molecular weight of this compound is 110114, which is within the optimal range for oral bioavailability .
Result of Action
The structurally similar compound bj-1108 has been shown to significantly inhibit serotonin-induced angiogenesis and tumor growth . This suggests that this compound may have similar effects.
Biochemical Analysis
Biochemical Properties
5-Aminopyridin-3-ol plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities and protein interactions. It interacts with enzymes such as phosphoinositide-3-kinase (PI3K) and proteins involved in cell signaling pathways. The nature of these interactions often involves the inhibition or activation of enzymatic activities, which can lead to alterations in cellular processes. For instance, this compound has been shown to inhibit the differentiation of Th1 and Th17 cells, which are crucial in immune responses .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been observed to inhibit the differentiation of Th1 and Th17 cells, thereby reducing inflammation and autoimmune responses . Additionally, it affects the adhesion of monocytes to epithelial cells, which is a critical step in the inflammatory response .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, it inhibits the activity of PI3K, which is involved in various signaling pathways. This inhibition can result in decreased production of pro-inflammatory cytokines and reduced cell proliferation . Furthermore, this compound can modulate gene expression by affecting transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are crucial for its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, but its effects can vary over time. In vitro and in vivo studies have demonstrated that prolonged exposure to this compound can lead to sustained inhibition of inflammatory responses and modulation of cellular activities
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been shown to effectively inhibit inflammatory responses without causing significant adverse effects. At higher doses, this compound can exhibit toxic effects, including convulsions and neurotoxicity . These threshold effects highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. It affects metabolic flux and metabolite levels by modulating the activity of key enzymes such as PI3K . This modulation can lead to changes in the production of metabolic intermediates and the overall metabolic state of the cell.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It is readily absorbed through the skin and gastrointestinal tract, allowing for widespread distribution in the body . Within cells, this compound can interact with transport proteins that facilitate its movement to specific cellular compartments.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For instance, this compound may localize to the nucleus, where it can influence gene expression and other nuclear processes . Its localization can also affect its interactions with other biomolecules and its overall efficacy in modulating cellular activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Aminopyridin-3-ol can be achieved through several methods. One common approach involves the oxyfunctionalization of pyridine derivatives using whole cells of Burkholderia sp. MAK1. This biocatalytic method is advantageous due to its regioselectivity and efficiency .
Industrial Production Methods
Industrial production of this compound typically involves chemical synthesis routes. These methods may include the use of specific reagents and catalysts to achieve the desired functionalization of the pyridine ring. detailed industrial production methods are often proprietary and not widely disclosed.
Chemical Reactions Analysis
Types of Reactions
5-Aminopyridin-3-ol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.
Reduction: The amino group can be reduced to form different derivatives.
Substitution: The hydroxyl and amino groups can participate in substitution reactions to form various substituted pyridines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction pathway.
Major Products Formed
The major products formed from these reactions include various substituted pyridines, which can have different functional groups replacing the hydroxyl or amino groups. These products are valuable intermediates in the synthesis of pharmaceuticals and other biologically active compounds .
Scientific Research Applications
5-Aminopyridin-3-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds, including potential drugs.
Medicine: Research has shown its potential in developing new antibiotics and anticancer agents.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
Compounds similar to 5-Aminopyridin-3-ol include:
- 5-Aminopyridin-2-ol
- 3-Amino-5-hydroxypyridine
- 2-Aminopyrimidine derivatives
Uniqueness
This compound is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its combination of an amino group at the 5-position and a hydroxyl group at the 3-position allows for unique interactions and reactivity compared to other similar compounds.
Properties
IUPAC Name |
5-aminopyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O/c6-4-1-5(8)3-7-2-4/h1-3,8H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZSGZMGPVYECOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00376550 | |
| Record name | 5-aminopyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00376550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3543-01-9 | |
| Record name | 5-aminopyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00376550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


